4-Bromo-2-ethylphenylboronic acid
CAS No.: 1046861-62-4
Cat. No.: VC8200888
Molecular Formula: C8H10BBrO2
Molecular Weight: 228.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046861-62-4 |
|---|---|
| Molecular Formula | C8H10BBrO2 |
| Molecular Weight | 228.88 g/mol |
| IUPAC Name | (4-bromo-2-ethylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 |
| Standard InChI Key | ONGYIJZICSGUFD-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)Br)CC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)Br)CC)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Bromo-2-ethylphenylboronic acid features a benzene ring substituted with a boronic acid (-B(OH)) group at position 1, a bromine atom at position 4, and an ethyl (-CHCH) group at position 2 (Figure 1). The boron atom adopts a trigonal planar geometry, with a vacant p-orbital enabling reactivity in cross-coupling reactions . The electron-withdrawing bromine and electron-donating ethyl groups influence the compound’s electronic profile, modulating its participation in electrophilic substitution and metal-catalyzed processes .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS RN | 1046861-62-4 | |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 228.879 | |
| Exact Mass (g/mol) | 227.996 | |
| PSA (Ų) | 40.46 | |
| LogP | 0.691 |
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis of 4-bromo-2-ethylphenylboronic acid likely proceeds via lithiation or Grignard reactions followed by borylation. A common method involves:
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Bromination: Introducing bromine to 2-ethylphenol or a precursor.
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Borylation: Treating the brominated intermediate with a boron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis .
Alternative approaches may utilize Suzuki-Miyaura coupling to install the boronic acid group post-bromination .
Purification and Stability
The compound is typically purified via recrystallization or column chromatography. As a boronic acid, it is prone to protodeboronation under acidic conditions but remains stable in neutral or basic environments . Storage at room temperature in airtight containers is recommended to prevent hydrolysis .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
4-Bromo-2-ethylphenylboronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. For example, coupling with aryl halides yields unsymmetrical terphenyls, valuable in materials science . A 2024 study demonstrated its use in CTCP for synthesizing conjugated polymers with narrow molecular weight distributions .
Representative Reaction:
Conditions: Pd(OAc) (1 mol%), KCO, EtOH/HO, 25°C .
Polymer Chemistry
In catalyst-transfer condensation polymerization (CTCP), the pinacol ester derivative of this compound (4-bromo-2-ethylphenylboronic acid pinacol ester) enables controlled chain growth. This method produces polymers with defined end groups, critical for optoelectronic applications .
Environmental Impact
No specific ecotoxicity data are available, but boronic acids generally exhibit low environmental persistence. Waste should be disposed of via approved facilities to prevent groundwater contamination .
Recent Research Advancements
Catalyst-Transfer Polymerization
A 2024 Macromolecules study explored CTCP using 4-bromo-2-ethylphenylboronic acid pinacol ester. The polymerization exhibited a living mechanism, with proportional to monomer conversion and narrow dispersities () . MALDI-TOF analysis confirmed well-defined end groups, enabling precise polymer design .
Stability Enhancements
Replacing the pinacol ester with a B(Epin) group improved thermal stability, facilitating reactions at elevated temperatures without premature deboronation .
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